molecular formula C24H28N4O6 B2487453 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1323710-28-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2487453
CAS No.: 1323710-28-6
M. Wt: 468.51
InChI Key: WPABQHHADIMGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a useful research compound. Its molecular formula is C24H28N4O6 and its molecular weight is 468.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

One significant area of research involving compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is the study of orexin receptors and their role in compulsive food consumption. Orexins and their receptors (OX1R and OX2R) have been shown to modulate feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective OX1R antagonists on binge eating in animal models, suggesting that antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Molecular Interaction Studies

Further research has delved into the molecular interactions of antagonists with cannabinoid receptors, providing insights into the structural and electronic properties necessary for receptor binding. This line of research aids in the understanding of how specific molecular configurations influence receptor interactions and could inform the development of new therapeutic agents targeting cannabinoid receptors and other related systems (Shim et al., 2002).

Synthesis of Heterocyclic Compounds

Another aspect of scientific research focuses on the synthesis of novel heterocyclic compounds derived from benzodioxolyl and methoxyphenyl carbamoyl moieties. These studies explore the anti-inflammatory and analgesic properties of these compounds, contributing to the search for new therapeutic options for managing pain and inflammation. The research includes the development of cyclooxygenase inhibitors, highlighting the potential medical applications of these chemical frameworks (Abu‐Hashem et al., 2020).

Development of Neuroleptics

Research into compounds with a similar structural framework has also led to the development of novel neuroleptics with a "mesolimbic-selective" behavioral profile. These studies aim to create antipsychotic medications with reduced extrapyramidal side effects, focusing on the balanced antagonism of dopamine, serotonin, and adrenergic receptors. This research could pave the way for safer and more effective treatments for schizophrenia and other psychiatric disorders (Nielsen et al., 1997).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)13-25-22(29)23(30)26-14-17-6-7-20-21(12-17)34-15-33-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPABQHHADIMGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.